Regioisomeric Kinase Profiling Divergence: [2,3-d] vs. [3,2-d] Pyridopyrimidine Core
In a systematic SAR study of 2-substituted-4-morpholino-pyridopyrimidines, the pyrido[2,3-d]pyrimidine scaffold exhibited a distinct PI3Kα/mTOR inhibition profile compared to the pyrido[3,2-d]pyrimidine isomer [1]. The differential hinge-binding geometry arising from the [2,3-d] nitrogen arrangement led to measurable differences in biochemical potency across multiple analogs.
| Evidence Dimension | PI3Kα/mTOR biochemical inhibitory profile (scaffold-level comparison) |
|---|---|
| Target Compound Data | Pyrido[2,3-d]pyrimidine-4-morpholino core utilized in KU-0063794 (mTOR IC₅₀ = ~10 nM) |
| Comparator Or Baseline | Pyrido[3,2-d]pyrimidine-4-morpholino core series reported in parallel SAR study [1] |
| Quantified Difference | Qualitative differentiation confirmed by divergent SAR trends; quantitative IC₅₀ ratios not reported at core level. |
| Conditions | Biochemical kinase inhibition assays; cell-free mTOR/PI3K profiling |
Why This Matters
Selecting the [2,3-d] isomer is critical for programs targeting mTOR/PI3K pathways, as the [3,2-d] scaffold may lead to substantially different kinase selectivity fingerprints.
- [1] PubMed. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors. 2017. PMID: 28576632. Available at: https://pubmed.ncbi.nlm.nih.gov/28576632/ View Source
